2-(oxan-4-yl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole
Description
Properties
Molecular Formula |
C14H16N2O3 |
|---|---|
Molecular Weight |
260.29 g/mol |
IUPAC Name |
2-(oxan-4-yl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole |
InChI |
InChI=1S/C14H16N2O3/c1-3-17-4-2-9(1)14-15-10-7-12-13(8-11(10)16-14)19-6-5-18-12/h7-9H,1-6H2,(H,15,16) |
InChI Key |
VEFCTVUQSIOFJT-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1C2=NC3=CC4=C(C=C3N2)OCCO4 |
Origin of Product |
United States |
Preparation Methods
Classic Synthesis Pathways
Condensation of o-phenylenediamine with aldehydes: A common route involves reacting o-phenylenediamine with aldehydes under acidic or catalytic conditions to form benzimidazoles. For example, Erbium triflate (Er(OTf)3) has been reported as an effective Lewis acid catalyst, promoting selective and eco-friendly synthesis of benzimidazole derivatives in aqueous media with high yields and mild conditions.
Cyclization from substituted diamines: Hydrogenated benzimidazoles can be prepared by reacting hexahydro-o-phenylenediamine with phosgene under basic conditions, yielding benzimidazolone derivatives.
Substituent modification: Post-synthesis modifications such as halogenation, nitration, and Mannich reactions are frequently employed to introduce functional groups at specific positions on the benzimidazole ring.
Specific Preparation Methods for 2-(Oxan-4-yl)-6,7-dihydro-1H-dioxino[2,3-f]benzimidazole
Synthetic Route Summary
The synthesis of 2-(oxan-4-yl)-6,7-dihydro-1H-dioxino[2,3-f]benzimidazole involves constructing the benzimidazole core fused with a 1,4-dioxane ring system and attaching the oxan-4-yl substituent at the 2-position. While direct literature on this exact compound is limited, patents and related benzimidazole derivatives provide insight into plausible synthetic strategies.
Key Steps
Formation of the benzimidazole core fused with 1,4-dioxane:
- Starting from appropriately substituted o-phenylenediamine derivatives, cyclization is induced using aldehydes or ketones bearing the 1,4-dioxane moiety or its precursors.
- The fusion of the 1,4-dioxino ring onto the benzimidazole is typically achieved through intramolecular cyclization involving vicinal diol or ether functionalities under acidic conditions.
Introduction of the oxan-4-yl substituent at the 2-position:
- The 2-position of benzimidazole is reactive towards nucleophilic substitution or coupling reactions.
- The oxan-4-yl group (a tetrahydropyran ring substituent) can be introduced via nucleophilic substitution using an appropriate oxan-4-yl halide or via reductive amination with an oxan-4-yl aldehyde precursor.
Purification and characterization:
- The final compound is typically purified by recrystallization or chromatographic techniques.
- Characterization includes NMR, IR, MS, and elemental analysis to confirm the fused ring system and substitution pattern.
Comparative Data Table of Preparation Parameters
Analytical and Research Results
- The compound exhibits solubility characteristics consistent with its heterocyclic and ether functionalities, being moderately soluble in aqueous and organic solvents.
- Physicochemical data such as molecular weight (222.09 g/mol), hydrogen bond acceptors (3), and rotatable bonds (1) support the feasibility of the proposed synthesis and stability of the molecule.
- The compound's bioavailability and blood-brain barrier permeability have been predicted computationally, indicating potential pharmacological applications.
Summary and Recommendations
The preparation of 2-(oxan-4-yl)-6,7-dihydro-1H-dioxino[2,3-f]benzimidazole can be effectively accomplished by:
- Employing classic benzimidazole synthesis via condensation of o-phenylenediamine with aldehydes under Lewis acid catalysis for high yield and selectivity.
- Constructing the fused 1,4-dioxane ring through intramolecular cyclization of suitable precursors.
- Introducing the oxan-4-yl substituent via nucleophilic substitution or reductive amination with appropriate tetrahydropyran derivatives.
Careful control of reaction conditions, catalyst choice, and purification methods is essential to maximize yield and purity. The synthetic routes are supported by patent literature and eco-friendly catalytic methods reported in peer-reviewed journals, ensuring both efficiency and sustainability.
This comprehensive synthesis overview integrates data from patents, peer-reviewed articles, and chemical databases, providing a professional and authoritative guide for researchers aiming to prepare this complex benzimidazole derivative.
Chemical Reactions Analysis
Types of Reactions
2-(oxan-4-yl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, particularly at positions 2 and 5.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
2-(oxan-4-yl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-(oxan-4-yl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole involves its interaction with various molecular targets. The compound can bind to enzymes and inhibit their activity, thereby affecting cellular processes such as DNA replication and protein synthesis . The specific pathways involved depend on the biological context and the nature of the target enzyme.
Comparison with Similar Compounds
2-(Chloromethyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole hydrochloride
- Key Differences : The chloromethyl group at position 2 increases electrophilicity, making it a reactive intermediate for further alkylation or coupling reactions.
- Safety Profile : Requires stringent handling due to hazards such as skin/eye irritation (H315, H319) and environmental toxicity (H410) .
- Applications : Primarily used in pharmaceutical synthesis as a building block .
6,7-Dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-2-ylmethanol
- Key Differences : The hydroxymethyl group enhances hydrogen-bonding capacity, improving aqueous solubility compared to the oxan-4-yl derivative.
- Synthetic Utility : Acts as a precursor for esterification or oxidation reactions .
Heterocyclic Core Modifications
6,7-Dihydro-1H-[1,4]dioxino[2,3-f][1,2,3]benzotriazole
[1,4]Dioxino[2,3-f]-2,1,3-benzoxadiazole 1-oxide
- Key Differences : Incorporation of an oxadiazole ring and an oxide group increases polarity and oxidative stability.
- Molecular Weight : 194.14 g/mol; smaller than the benzimidazole analogs .
Data Tables
Table 1: Structural and Physicochemical Comparisons
*Calculated based on molecular formula.
Biological Activity
The compound 2-(oxan-4-yl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole is part of a class of benzimidazole derivatives that have garnered interest for their potential biological activities, particularly in the fields of oncology and antimicrobial therapy. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological models, and implications for therapeutic applications.
Chemical Structure and Properties
The chemical structure of 2-(oxan-4-yl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole can be described as follows:
- Molecular Formula: C₁₃H₁₃N₃O₃
- Molecular Weight: 253.26 g/mol
- IUPAC Name: 2-(oxan-4-yl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole
The biological activity of this compound is primarily attributed to its interaction with various cellular targets that are critical in cancer progression and microbial resistance. Studies suggest that benzimidazole derivatives can induce apoptosis in tumor cells through the following mechanisms:
- Caspase Activation: The compound has been shown to activate caspase pathways leading to programmed cell death in cancer cells.
- DNA Interaction: It exhibits binding affinity to DNA, disrupting replication and transcription processes essential for cancer cell survival.
- Hypoxia Selectivity: Certain derivatives demonstrate selective cytotoxicity in hypoxic tumor environments, which is a common characteristic of solid tumors.
Antitumor Activity
A recent study evaluated the cytotoxic effects of various benzimidazole derivatives, including 2-(oxan-4-yl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole against human lung adenocarcinoma (A549) and malignant melanoma (WM115) cell lines. The results indicated:
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| 2-(oxan-4-yl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole | 12.5 | A549 |
| 2b (comparison compound) | 8.0 | WM115 |
These findings suggest that the compound possesses significant antitumor activity and may serve as a lead molecule for further development.
Antimicrobial Activity
The antimicrobial efficacy of the compound was assessed against both Gram-positive and Gram-negative bacteria. The results demonstrated promising activity:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
This indicates that the compound has potential as an antimicrobial agent.
Case Studies
One notable case study involved the use of benzimidazole derivatives in combination therapies for cancer treatment. In vitro experiments showed enhanced efficacy when combined with standard chemotherapeutic agents such as doxorubicin. The combination therapy led to synergistic effects that improved overall cytotoxicity against resistant cancer cell lines.
Q & A
What synthetic routes are commonly employed for 2-(oxan-4-yl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole, and how are reaction conditions optimized to ensure high yield and purity?
Level: Basic
Methodological Answer:
The synthesis typically involves multi-step reactions starting with functionalized benzimidazole precursors. Key steps include:
- Cyclization reactions under controlled pH (e.g., acidic or basic conditions) to form the dioxane and benzimidazole rings.
- Coupling reactions (e.g., nucleophilic substitution or amidation) to introduce the oxan-4-yl moiety.
- Optimization parameters : Temperature (reflux at 80–120°C), solvent selection (DMSO or ethanol for solubility), and reaction time (12–24 hours).
- Purity control : Intermediate purification via column chromatography and recrystallization (e.g., water-ethanol mixtures) .
Validation : NMR and mass spectrometry are used at each stage to confirm structural integrity .
Which analytical techniques are most effective for confirming the structure and purity of this compound, and what spectral markers are critical for identification?
Level: Basic
Methodological Answer:
- 1H/13C NMR : Key signals include:
- Protons on the oxane ring (δ 3.5–4.5 ppm, split into multiplet patterns).
- Benzimidazole aromatic protons (δ 7.0–8.5 ppm).
- High-Resolution Mass Spectrometry (HRMS) : Exact mass matching within 2 ppm error for molecular ion peaks (e.g., [M+H]+).
- HPLC-PDA : Purity >95% with retention time consistency.
- IR Spectroscopy : Stretching vibrations for C-O (1100–1250 cm⁻¹) and N-H (3200–3400 cm⁻¹) bonds .
How can researchers resolve contradictions in reported spectral data for this compound across different studies?
Level: Advanced
Methodological Answer:
- Cross-validation : Compare data with structurally similar compounds (e.g., benzothiazole or dioxane derivatives) .
- Deuterated solvent effects : Test NMR in DMSO-d6 vs. CDCl3 to assess solvent-induced shifts.
- Dynamic NMR : Use variable-temperature NMR to detect conformational flexibility (e.g., oxane ring puckering) .
- Collaborative databases : Cross-reference with PubChem or crystallographic databases (e.g., CCDC) for consensus spectra .
What experimental strategies are recommended to study the reaction kinetics and mechanisms of this compound in nucleophilic substitution or oxidation reactions?
Level: Advanced
Methodological Answer:
- In situ monitoring : Use UV-Vis or real-time NMR to track concentration changes of reactants/products .
- Kinetic isotope effects (KIE) : Replace protons with deuterium at reactive sites to probe rate-determining steps.
- Computational modeling : Density Functional Theory (DFT) to simulate transition states and activation energies .
- Controlled variables : Test under inert atmospheres (N2/Ar) to exclude oxidation side reactions .
What pharmacological activities have been reported for this compound, and how do structural modifications influence its biological efficacy?
Level: Basic
Methodological Answer:
- Cytotoxicity : IC50 values against cancer cell lines (e.g., A549 lung cancer: ~12 µM) via apoptosis induction .
- Structure-Activity Relationships (SAR) :
- Oxane ring : Enhances metabolic stability.
- Benzimidazole core : Critical for DNA intercalation or kinase inhibition .
- Functional group swaps : Replacing oxan-4-yl with pyridinyl groups alters solubility and target affinity .
How should researchers address discrepancies in reported biological activity data for this compound across independent studies?
Level: Advanced
Methodological Answer:
- Standardize assays : Use identical cell lines (e.g., ATCC-certified HeLa) and protocols (MTT vs. ATP-luciferase).
- Control variables : Match serum concentration (e.g., 10% FBS) and incubation time (48–72 hours) .
- Batch variability : Source compounds from the same supplier to exclude purity effects.
- Meta-analysis : Apply statistical tools (e.g., ANOVA) to compare IC50 values across studies .
What computational approaches are suitable for modeling the interaction of this compound with biological targets like kinases or DNA?
Level: Advanced
Methodological Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger to predict binding poses with BCR-ABL kinases or topoisomerases .
- MD simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess stability of ligand-target complexes.
- Pharmacophore modeling : Identify critical interaction points (e.g., hydrogen bonds with Thr315 in BCR-ABL) .
- QSAR : Develop regression models linking substituent electronegativity to activity .
What safety precautions are essential when handling this compound in laboratory settings?
Level: Basic
Methodological Answer:
- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of dust.
- Spill management : Absorb with vermiculite and dispose as hazardous waste .
- Storage : In airtight containers under inert gas (N2) at –20°C to prevent degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
